molecular formula C17H13N5O3S3 B6552640 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-cyanophenyl)acetamide CAS No. 1040656-69-6

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-cyanophenyl)acetamide

Cat. No.: B6552640
CAS No.: 1040656-69-6
M. Wt: 431.5 g/mol
InChI Key: BIOPAGTWLGIHDA-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C17H13N5O3S3 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.01805281 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S3/c18-8-11-3-5-12(6-4-11)21-14(23)10-27-17-20-9-13(16(19)22-17)28(24,25)15-2-1-7-26-15/h1-7,9H,10H2,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOPAGTWLGIHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-cyanophenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities against various targets, particularly focusing on its anticancer properties and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through condensation reactions involving thiophene-2-sulfonyl chloride and suitable amines.
  • Introduction of the Sulfanyl Group : This is achieved by reacting the pyrimidine intermediate with a thiol compound.
  • Acetamide Formation : The acetamide moiety is introduced via acylation of the sulfanyl derivative.
  • Final Coupling : The last step involves the introduction of the 4-cyanophenyl group through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The functional groups present in the structure allow for binding at active sites, potentially inhibiting or modulating enzymatic activity. For instance, compounds with similar structures have shown significant inhibition against various kinases, including FLT3, which is crucial in hematopoietic cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene-based compounds, particularly those similar to our compound of interest. These compounds have demonstrated significant antiproliferative effects across various cancer cell lines. For example:

  • Inhibition of Kinases : Compounds derived from thiophene and thienopyrimidine cores exhibited inhibition rates ranging from 41.4% to 83.5% against specific kinases like FLT3, which is associated with acute myeloid leukemia .
  • Cytotoxicity Studies : A chloro-acetohydrazide derivative showed potent cytotoxic effects, leading to more than a 50% drop in cell viability at concentrations as low as 10 μM across multiple human cancer cell lines .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Cyclin-dependent Kinase 5 (cdk5) : Similar thiophene derivatives have been identified as moderate inhibitors of cdk5, a key regulator in neuronal signaling pathways .
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Compounds related to our target have been noted for their ability to inhibit VEGFR-2 and AKT pathways, crucial in angiogenesis and cancer progression .

Case Studies

  • FLT3 Inhibition : A study demonstrated that a modified thienopyrimidine exhibited an IC50 value of 32.435 ± 5.5 μM against FLT3, indicating strong inhibitory activity relevant for therapeutic applications in leukemia treatment .
  • Antiproliferative Screening : In vitro assays revealed that derivatives of thiophene sulfonamides significantly reduced cell viability in liver carcinoma cells, suggesting their potential use as anticancer agents .

Data Summary

CompoundTargetIC50 (μM)Activity
Compound 5FLT332.435 ± 5.5High Inhibition
Thiophene Derivativecdk5N/AModerate Inhibition
Thiophene SulfonamideVEGFR-2N/ASignificant Inhibition

Scientific Research Applications

Introduction to 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-cyanophenyl)acetamide

The compound This compound is a complex organic molecule that has garnered interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its applications, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • A pyrimidine ring substituted with an amino group.
  • A thiophene-2-sulfonyl group , which enhances its electronic properties.
  • An acetanilide moiety , contributing to its biological activity.

This unique combination of functional groups suggests potential applications in various fields, particularly in drug development.

Medicinal Chemistry

The compound's structure indicates several possible therapeutic applications:

  • Anticancer Activity : Compounds with pyrimidine and thiophene moieties have shown promise in inhibiting cancer cell proliferation. The interaction of the thiophene sulfonyl group with enzyme active sites may lead to the inhibition of cancer-related pathways.
  • Antimicrobial Properties : The presence of the amino and sulfonyl groups may enhance the compound's ability to interact with bacterial enzymes, potentially leading to antimicrobial effects.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this one can act as enzyme inhibitors. The mechanism typically involves:

  • Binding to the active site of enzymes, thereby preventing substrate interaction.
  • Modulating biochemical pathways that are crucial for disease progression, particularly in cancer and infectious diseases.

Materials Science

Due to its unique electronic properties derived from the thiophene and pyrimidine structures, this compound may have applications in:

  • Organic Electronics : Its ability to conduct electricity could be harnessed in organic photovoltaic cells or field-effect transistors.
  • Sensors : The compound may be useful in developing sensors for detecting specific biomolecules or environmental pollutants.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : This is achieved through a condensation reaction between thiophene-2-sulfonyl chloride and an appropriate amine.
  • Introduction of the Thioether Linkage : The pyrimidine intermediate is reacted with a thiol under basic conditions.
  • Acetamide Formation : Reacting the thioether intermediate with an acyl chloride yields the acetamide moiety.
  • Final Substitution : Nucleophilic substitution introduces the 4-cyanophenyl group.

Synthetic Route Overview

StepReaction TypeKey Reagents
1CondensationThiophene-2-sulfonyl chloride, amine
2Thioether FormationThiol, base
3Acetamide FormationAcyl chloride
4Nucleophilic SubstitutionCyanophenyl derivative

Case Study 1: Anticancer Activity

Research has demonstrated that compounds similar to this structure exhibit significant anticancer activity by inducing apoptosis in cancer cells through enzyme inhibition pathways. Specific studies have shown that these compounds can reduce tumor growth in xenograft models.

Case Study 2: Antimicrobial Efficacy

In vitro studies have reported that derivatives of this compound possess antimicrobial properties against various bacterial strains, suggesting potential use as a novel antibiotic agent.

Case Study 3: Organic Electronics

Experimental results indicate that the compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs), where it can enhance device efficiency due to its favorable charge transport characteristics.

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